

# Application Note: Determination of Ceftriaxone in Human Cerebrospinal Fluid by LC-MS/MS

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## Compound of Interest

Compound Name: Ceftriaxone sodium hydrate

Cat. No.: B10753623

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## Introduction

Ceftriaxone is a third-generation cephalosporin antibiotic widely used in the treatment of severe bacterial infections, including meningitis. Monitoring its concentration in cerebrospinal fluid (CSF) is crucial for ensuring therapeutic efficacy and optimizing dosing regimens, particularly in critically ill patients. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ceftriaxone in human CSF. The method utilizes a simple protein precipitation step for sample preparation and offers high selectivity and a broad linear range suitable for clinical research and therapeutic drug monitoring.

## Experimental

A comprehensive protocol for the analysis of ceftriaxone in CSF is detailed below.

### Materials and Reagents

- Ceftriaxone sodium salt (analytical standard)
- Cefotaxime (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)

- Ammonium formate (LC-MS grade)
- Ultrapure water
- Drug-free human CSF

#### Instrumentation

- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
- Mass Spectrometer: SCIEX API 5000 Triple Quadrupole or equivalent
- Analytical Column: Agilent Zorbax Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8  $\mu$ m)

#### Sample Preparation

A protein precipitation method is employed for the extraction of ceftriaxone and the internal standard from CSF.

- Allow all samples and standards to thaw to room temperature.
- To a 100  $\mu$ L aliquot of CSF sample, standard, or quality control (QC), add 200  $\mu$ L of the internal standard working solution (Cefotaxime in acetonitrile).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

#### Chromatographic Conditions

The chromatographic separation is achieved using a reversed-phase C18 column with gradient elution.

Parameter	Value
Column	Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A	10 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient Program	Time (min)

### Mass Spectrometric Conditions

The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM).

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Curtain Gas	35 psi
Collision Gas	9 psi
IonSpray Voltage	5500 V
Temperature	500°C
Nebulizer Gas (GS1)	50 psi
Heater Gas (GS2)	55 psi

### MRM Transitions

The following MRM transitions are monitored for the analyte and internal standard.[\[1\]](#)[\[2\]](#)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (V)
Ceftriaxone	555.0	396.1	90	20
Cefotaxime (IS)	456.0	324.0	85	39

## Method Validation and Performance

The method was validated according to regulatory guidelines, demonstrating excellent performance characteristics.

### Linearity and Sensitivity

The method is linear over a concentration range of 0.1 to 100 µg/mL in CSF.[\[3\]](#)[\[4\]](#)[\[5\]](#) The lower limit of quantitation (LLOQ) is established at 0.1 µg/mL, providing sufficient sensitivity for clinical applications.[\[4\]](#)

### Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in the table below.

QC Level	Concentration (µg/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	0.1	< 15	< 15	85 - 115
Low	0.3	< 15	< 15	85 - 115
Medium	10	< 15	< 15	85 - 115
High	80	< 15	< 15	85 - 115

### Recovery

The extraction recovery of ceftriaxone from CSF was determined to be greater than 90% at all QC levels.

## Experimental Workflow Diagram



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Caption: LC-MS/MS workflow for ceftriaxone in CSF.

## Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of ceftriaxone in human cerebrospinal fluid. The method demonstrates excellent sensitivity, specificity, and a wide linear dynamic range, making it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of ceftriaxone in patients with central nervous system infections.

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## References

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